1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol
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Overview
Description
1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. Its unique structure, combining a benzimidazole ring with a phenoxypropanol moiety, makes it an interesting subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Phenoxypropanol Addition: The final step involves the reaction of the cyclopropylbenzimidazole with phenoxypropanol under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or signal transduction, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-(2-Cyclopropylbenzimidazolyl)-3-(2-methylphenoxy)propan-2-ol
- 1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol
Comparison:
- Structural Differences: The presence of different substituents on the phenoxy group.
- Unique Properties: 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol may exhibit unique biological activities or chemical reactivity due to its specific structure.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H20N2O2/c22-15(13-23-16-6-2-1-3-7-16)12-21-18-9-5-4-8-17(18)20-19(21)14-10-11-14/h1-9,14-15,22H,10-13H2 |
InChI Key |
RYBSTDNVKPCKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O |
Origin of Product |
United States |
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